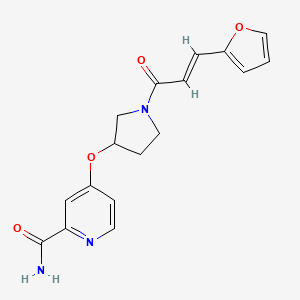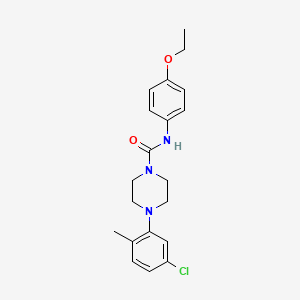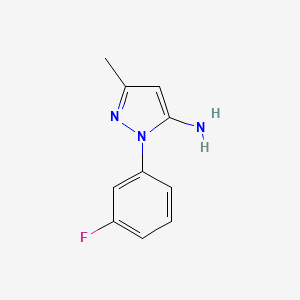![molecular formula C19H22N4O2 B2358180 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide CAS No. 847387-95-5](/img/structure/B2358180.png)
2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents, specifically as inhibitors of the KRAS G12C protein . The KRAS G12C protein is a common mutation in various types of cancer and is a primary target for this compound .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This covalent interaction results in the inhibition of the protein, preventing it from performing its normal function in cell proliferation and growth . This inhibitory action is what gives the compound its potential anticancer effects .
Biochemical Pathways
The compound’s action on the KRAS G12C protein affects the RAS signaling pathway . This pathway is involved in cell growth and proliferation, and its disruption can lead to the death of cancer cells . The compound’s inhibition of the KRAS G12C protein therefore has downstream effects on this biochemical pathway .
Pharmacokinetics
Imidazole-containing compounds, which include this compound, are known to have a broad range of chemical and biological properties . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the KRAS G12C protein, leading to disruption of the RAS signaling pathway . This disruption can cause the death of cancer cells, providing the compound’s potential anticancer effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target .
特性
IUPAC Name |
2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-13(5-2)18(24)21-15-11-14(7-8-17(15)25-3)16-12-23-10-6-9-20-19(23)22-16/h6-13H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBXDGYGFNHOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
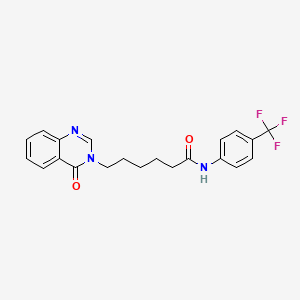
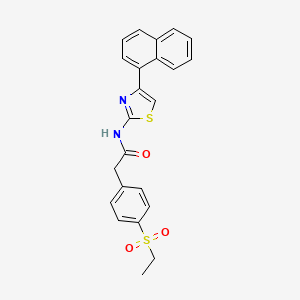
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)
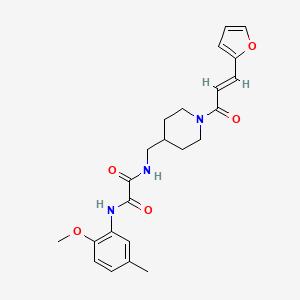

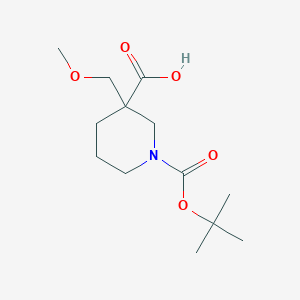
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)
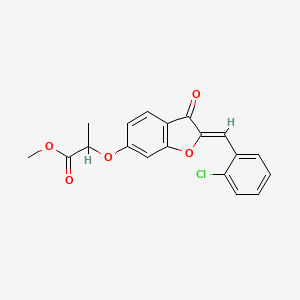
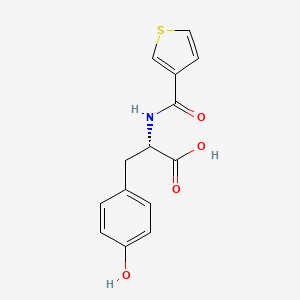
![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
